Moxonidine-13C,d3 is a stable isotope-labeled derivative of moxonidine, a centrally acting antihypertensive medication primarily used to treat mild to moderate essential hypertension. The incorporation of carbon-13 and deuterium in its molecular structure enhances its utility in various analytical applications, particularly in pharmacokinetic studies and method validations. Moxonidine itself is known for its ability to improve insulin resistance and has been investigated for cardiovascular benefits beyond blood pressure reduction .
Moxonidine-13C,d3 is classified under the category of pharmaceutical compounds, specifically as an antihypertensive agent. It is synthesized from the parent compound moxonidine, which has a molecular formula of C9H12ClN5O and a molecular weight of approximately 241.68 g/mol. The labeled compound has the molecular formula C8^13C_3H_9D_3ClN_5O, with a molecular weight of about 245.69 g/mol .
The synthesis of moxonidine-13C,d3 involves several key steps that ensure the incorporation of stable isotopes into the moxonidine structure. The general synthetic route includes:
The synthesis process has been reported to yield high purity (>99.5%) with minimal impurities (<0.25%) when optimized correctly .
Moxonidine-13C,d3 retains the core structure of moxonidine while incorporating stable isotopes:
The presence of carbon-13 isotopes allows for enhanced detection capabilities in mass spectrometry, facilitating detailed studies on drug metabolism and pharmacokinetics .
Moxonidine-13C,d3 can participate in various chemical reactions similar to those of its parent compound, including:
These reactions are crucial for elucidating the pharmacodynamics and pharmacokinetics of moxonidine derivatives .
Moxonidine acts primarily through selective agonism at imidazoline receptors (I1 subtype), leading to reduced sympathetic outflow from the central nervous system. This results in:
The mechanism also involves modulation of autonomic nervous system activity, contributing to its antihypertensive effects without significant adverse metabolic effects . Data from studies indicate that moxonidine may also induce autophagy-related pathways that protect cardiac tissues under stress conditions .
Moxonidine-13C,d3 is primarily utilized for:
The strategic isotopic labeling in Moxonidine-13C,d3 targets the methoxy substituent (-OCH3) of the pyrimidine ring, replacing the natural carbon-12 with 13C and the three hydrogen atoms with deuterium, resulting in -O13CD3. This specific modification site minimizes potential kinetic isotope effects that could alter metabolic pathways while maximizing mass shift for detection. Synthesis involves specialized routes using 13C-enriched methanol (CD313OH) as the labeled precursor, followed by multi-step reactions to construct the pyrimidine-imidazoline scaffold [3] [6] [9]. The synthesis requires stringent controls to achieve high isotopic purity (>99%) and chemical purity (>98%), as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) characterization. Suppliers offer this compound primarily for research, with custom synthesis options available at costs exceeding $500 per milligram, reflecting the complex synthesis and purification processes [1] [3] [5].
Table 1: Chemical Identifiers and Properties of Moxonidine-13C,d3
Property | Value | Source |
---|---|---|
CAS Number | 75438-57-2 (unlabeled) | [1] [3] |
Molecular Formula | C813CH9D3ClN5O | [1] [6] [9] |
Molecular Weight | 245.69 g/mol | [1] [3] |
IUPAC Name | 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-(methoxy-13C-d3)-2-methylpyrimidin-5-amine | [6] [9] |
Isotopic Labeling Position | Methoxy group (-O13CD3) | [3] [9] |
Key Applications | Internal standard for LC-MS/MS, metabolic studies | [5] [6] [8] |
Mass Spectrometry Quantification
Moxonidine-13C,d3 serves as an essential internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its near-identical chromatographic behavior to unlabeled moxonidine but with a +4 Da mass shift. This mass difference eliminates signal interference during quantification, significantly enhancing analytical accuracy and precision. Laboratories utilize this isotopologue for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments, where it corrects for extraction efficiency variations and matrix effects in plasma, urine, and tissue samples [5] [8].
Pharmacokinetic and Distribution Studies
The isotopic label enables unambiguous tracking of the parent compound against endogenous background and metabolites. Research demonstrates that moxonidine undergoes minimal first-pass metabolism (bioavailability ~88%) and low protein binding (~10%), with renal excretion dominating its clearance. Using Moxonidine-13C,d3 as a tracer, studies have quantified its volume of distribution (1.8±0.4 L/kg) and confirmed rapid absorption (Tmax ≈1 hour) without food interference [4] [10]. These precise measurements support formulation development and dose optimization.
Receptor Binding Studies
Though the isotopic labeling does not alter pharmacodynamics, Moxonidine-13C,d3 facilitates highly sensitive assays examining its interaction with imidazoline I1 receptors (I1-R) and α2-adrenergic receptors. Competitive binding studies using labeled ligands allow researchers to quantify receptor affinity (Kd) and density (Bmax) in neuronal membranes, confirming moxonidine's 33-fold higher selectivity for I1-R over α2-adrenoceptors compared to clonidine's 4-fold selectivity [4] [10]. This specificity underpins its improved side-effect profile relative to older centrally acting antihypertensives.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: